(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Description
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a phenyl ring substituted with a morpholine moiety at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The tert-butyl carbamate group (-OC(O)NBoc) serves as a protective group for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . This compound is commercially available (e.g., CymitQuimica Ref: 10-F475710) and is structurally related to intermediates used in pharmaceutical and agrochemical research, where morpholine and trifluoromethyl groups are valued for their solubility-enhancing and metabolic stability properties, respectively .
Properties
IUPAC Name |
tert-butyl N-[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)20-12-8-11(16(17,18)19)9-13(10-12)21-4-6-23-7-5-21/h8-10H,4-7H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHYJPKAONCYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the morpholine ring provides a scaffold for further functionalization. The exact mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural Comparison and Hypothesized Properties
Functional Group Analysis
Morpholine vs. Other Heterocycles: Morpholine’s oxygen and nitrogen atoms improve solubility via hydrogen bonding, distinguishing it from non-polar heterocycles (e.g., thiophene derivatives in ).
Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): CF₃: Electron-withdrawing but less reactive than nitro; enhances lipophilicity and resistance to oxidative metabolism. NO₂ (as in analogs): Stronger electron-withdrawing effect, increasing electrophilicity for nucleophilic aromatic substitution but introducing instability under reducing conditions .
tert-Butyl Carbamate vs. Allyl/Ethyl Esters :
- tert-Butyl : Stable under basic/neutral conditions but cleaved under acidic conditions (e.g., TFA).
- Allyl/Ethyl esters (e.g., in ’s thiophene dicarboxylate): More labile, enabling selective deprotection in multi-step syntheses .
Biological Activity
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester, also known by its CAS number 641571-04-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and lipid solubility, thereby improving membrane permeability and biological activity.
The molecular formula of this compound is , with a molecular weight of approximately 346.35 g/mol. The presence of the trifluoromethyl group significantly influences its biological interactions and pharmacological properties.
Research indicates that compounds containing trifluoromethyl groups often exhibit increased biological activity due to their ability to engage in specific interactions with target proteins. These interactions may include:
- Hydrogen Bonding : The electron-withdrawing nature of fluorine enhances hydrogen bonding capabilities.
- Pi-Pi Stacking Interactions : The aromatic structure allows for stacking interactions with amino acids in target proteins.
Inhibition Studies
In vitro studies have shown that derivatives of compounds similar to (3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can inhibit various enzymes, including:
- Cholinesterases : Compounds exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Cyclooxygenase (COX) : Moderate inhibition has been observed against COX-2, which is relevant for anti-inflammatory activity.
- Lipoxygenases (LOX) : Compounds have shown activity against LOX-15 and LOX-5, implicating potential anti-inflammatory effects.
The following table summarizes the inhibitory effects observed in related studies:
| Enzyme | Inhibition Activity | IC50 (μM) |
|---|---|---|
| AChE | Moderate | 19.2 |
| BChE | Moderate | 13.2 |
| COX-2 | Moderate | - |
| LOX-15 | Moderate | - |
Cytotoxicity
Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF-7) indicate that compounds with similar structures exhibit varying degrees of cytotoxic effects, making them potential candidates for cancer therapy.
Case Studies
- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinities of this compound with various enzyme targets. For instance, docking studies revealed that the trifluoromethyl group significantly enhances binding interactions with key residues in target enzymes, leading to increased inhibitory activities.
- Comparative Analysis : A comparative study of several derivatives indicated that those with stronger electron-withdrawing groups displayed enhanced biological activities compared to their less substituted counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
